

IUPAC name for 2-Chloro-1,4-dinitrobenzene

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Compound of Interest

Compound Name: 2-Chloro-1,4-dinitrobenzene

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An In-depth Technical Guide to 2-Chloro-1,4-dinitrobenzene

This technical guide provides a comprehensive overview of **2-Chloro-1,4-dinitrobenzene**, including its chemical properties, synthesis, applications, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Nomenclature and Chemical Identifiers

The compound with the chemical formula $C_6H_3ClN_2O_4$ is systematically named **2-chloro-1,4-dinitrobenzene** according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.^{[1][2]} This name precisely describes a benzene ring substituted with a chlorine atom at the second position and two nitro groups at the first and fourth positions.^[1] For unambiguous identification in databases and publications, it is assigned the CAS Registry Number 619-16-9.^{[1][2]}

Common synonyms for this compound include:

- 1,4-Dinitro-2-chlorobenzene^{[1][2]}
- 2,5-Dinitrochlorobenzene^{[2][3]}
- 1-Chloro-2,5-dinitrobenzene^{[2][3]}

Physicochemical and Computed Properties

The key physical and chemical properties of **2-Chloro-1,4-dinitrobenzene** are summarized in the table below. This compound typically appears as light yellow crystals.^[3] It exhibits solubility in organic solvents like ethanol and ether, while being insoluble in water.^[3]

Property	Value	Reference
Molecular Formula	C ₆ H ₃ ClN ₂ O ₄	^[2] ^[3]
Molecular Weight	202.55 g/mol	^[2] ^[3]
Melting Point	64 °C	^[3]
Boiling Point	320.1 °C at 760 mmHg	^[3] ^[4]
Density	1.619 g/cm ³	^[4]
Flash Point	147.4 °C	^[3] ^[4]
Appearance	Light yellow crystals	^[3]
Solubility	Soluble in ethanol and ether; insoluble in water	^[3]
InChI Key	OEZJLUBWUDVTSS- UHFFFAOYSA-N	^[2]
Canonical SMILES	C1=CC(=C(C=C1--INVALID- LINK--[O-])Cl)--INVALID-LINK- -[O-]	^[2]
Topological Polar Surface Area	91.6 Å ²	^[5]
XLogP3	2.1	^[5]

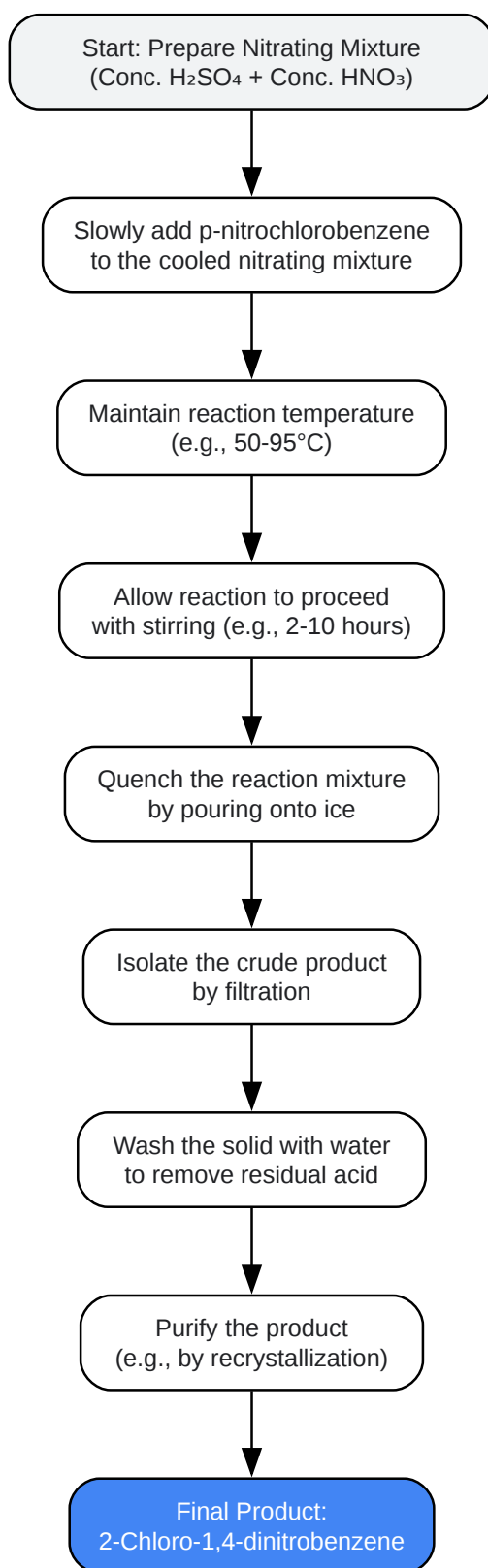
Synthesis and Reactivity

The presence of two strong electron-withdrawing nitro groups on the benzene ring, in addition to the electronegative chlorine atom, renders the aromatic ring electron-deficient.^[1] This electronic property is key to its reactivity, particularly in nucleophilic aromatic substitution (S_NAr) reactions, where the chlorine atom can be readily displaced by various nucleophiles. This reactivity makes it a valuable precursor for the synthesis of more complex organic molecules.^[1]

General Synthesis Method

Dinitrochlorobenzenes are typically synthesized through the nitration of a less nitrated chlorobenzene derivative.^[1] For instance, **2-Chloro-1,4-dinitrobenzene** can be prepared by the nitration of p-nitrochlorobenzene using a mixture of concentrated nitric acid and sulfuric acid.^[1] The general reaction involves the electrophilic substitution of a hydrogen atom on the benzene ring with a nitronium ion (NO_2^+), which is generated in situ from the acid mixture.

A logical workflow for a typical synthesis is depicted below.



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Caption: General workflow for the synthesis of dinitrochlorobenzenes.

Representative Experimental Protocol for Dinitration of Chlorobenzene

While a specific protocol for the 2,4-isomer is provided here for illustrative purposes, the principles are applicable to the synthesis of other isomers. This protocol is adapted from established laboratory procedures for the synthesis of 1-chloro-2,4-dinitrobenzene.

Materials:

- Chlorobenzene (100 g)
- Concentrated nitric acid (160 g, $d=1.50$ g/mL)
- Concentrated sulfuric acid (340 g, $d=1.84$ g/mL)
- Ice
- Mechanical stirrer
- Reaction vessel with temperature control

Procedure:

- A mixture of 160 g of concentrated nitric acid and 340 g of concentrated sulfuric acid is prepared in a suitable reaction vessel and cooled.
- With mechanical stirring, 100 g of chlorobenzene is added dropwise to the acid mixture. The rate of addition is controlled to maintain the reaction temperature between 50-55°C.^{[6][7]}
- After the complete addition of chlorobenzene, the temperature of the mixture is raised to 95°C and held for an additional 2 hours with continuous stirring to ensure the completion of the dinitration.^{[6][7]}
- The reaction mixture is then cooled and poured onto a sufficient quantity of crushed ice. The crude product precipitates as a solid.
- The solid product is collected by suction filtration and washed initially with cold water to remove the spent acid.

- The crude product is then washed several times with hot water while in a molten state, followed by a final wash with cold water.[7]
- The purified product is dried at ambient temperature. The resulting solid is primarily 1-chloro-2,4-dinitrobenzene, which may contain small amounts of the 2,6-dinitro isomer.[6][7]

Applications in Research and Development

2-Chloro-1,4-dinitrobenzene and its isomers are important reagents in several areas of chemical research and drug development.

- **Synthetic Intermediate:** Its activated aromatic system makes it a versatile starting material for introducing diverse functional groups onto a benzene ring through nucleophilic substitution of the chlorine atom.[1] It serves as a reagent in the synthesis of novel thiazole derivatives, which have been investigated as potential inhibitors of the coxsackie virus.
- **Substrate for Enzyme Assays:** The isomer 1-chloro-2,4-dinitrobenzene (CDNB) is a widely used model substrate for measuring the activity of Glutathione S-transferases (GSTs).[8] GSTs are a family of enzymes crucial for cellular detoxification, catalyzing the conjugation of the thiol group of glutathione (GSH) to various xenobiotic compounds.[8][9] The reaction with CDNB produces a thioether conjugate (GS-DNB), which can be monitored spectrophotometrically.

Experimental Protocol: Glutathione S-Transferase (GST) Activity Assay

This section provides a detailed protocol for a standard GST activity assay using the common substrate 1-chloro-2,4-dinitrobenzene (CDNB). The assay measures the rate of conjugation of CDNB with reduced glutathione (GSH), which results in an increase in absorbance at 340 nm. [8]

Materials:

- Sample (cell lysate, tissue homogenate, or purified enzyme)
- Assay Buffer: 100 mM potassium phosphate, pH 6.5

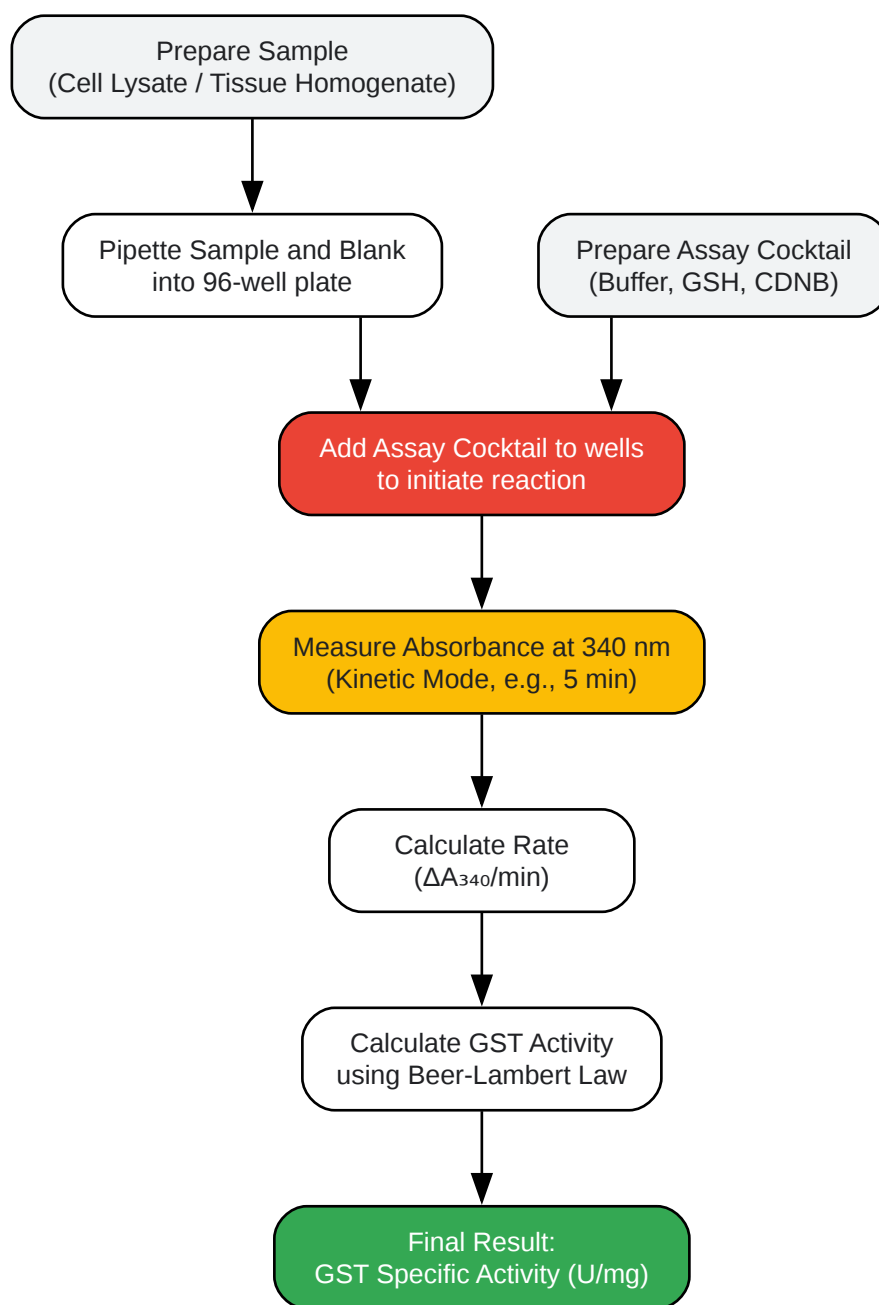
- Reduced Glutathione (GSH) stock solution (e.g., 100 mM)
- 1-Chloro-2,4-dinitrobenzene (CDNB) stock solution (e.g., 100 mM in ethanol)
- UV-transparent 96-well plate or quartz cuvettes
- Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

- Sample Preparation:
 - Tissue Homogenate: Homogenize tissue in 5-10 volumes of cold buffer (e.g., 100 mM potassium phosphate, pH 7.0, with 2 mM EDTA). Centrifuge at 10,000 x g for 15 minutes at 4°C. The resulting supernatant is used for the assay.[\[8\]](#)
 - Cell Lysate: Collect cells by centrifugation. Resuspend the cell pellet in 1-2 mL of cold lysis buffer and homogenize or sonicate. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant is used for the assay.[\[8\]](#)
- Assay Cocktail Preparation:
 - Prepare a fresh assay cocktail for the number of reactions to be performed. For each 1 mL of cocktail, mix:
 - 980 µL of Assay Buffer (pH 6.5)
 - 10 µL of 100 mM GSH stock solution
 - 10 µL of 100 mM CDNB stock solution
 - Vortex the solution immediately to prevent precipitation of CDNB.[\[2\]](#)[\[10\]](#)
- Spectrophotometric Measurement:
 - Set the spectrophotometer to perform a kinetic reading at 340 nm at a controlled temperature (e.g., 25°C or 30°C).

- To each well of the 96-well plate, add the sample (e.g., 10-20 μL of lysate) and a blank control (sample buffer).
- Initiate the reaction by adding the assay cocktail (e.g., 180-190 μL) to each well.
- Immediately begin recording the absorbance at 340 nm every 30-60 seconds for a period of 5-10 minutes.
- Calculation of GST Activity:
 - Determine the rate of change in absorbance per minute ($\Delta A_{340}/\text{min}$) from the linear portion of the kinetic curve.
 - Subtract the rate of the blank from the rate of each sample.
 - Calculate the GST activity using the Beer-Lambert law:
 - $\text{Activity (nmol/min/mL)} = (\Delta A_{340}/\text{min} / \epsilon) * (V_{\text{total}} / V_{\text{sample}}) * 10^6 * D$
 - Where:
 - ϵ is the molar extinction coefficient of the GS-DNB conjugate at 340 nm (typically 9.6 $\text{mM}^{-1}\text{cm}^{-1}$ or 0.0096 $\mu\text{M}^{-1}\text{cm}^{-1}$).[\[2\]](#)
 - V_{total} is the total reaction volume in the cuvette/well.
 - V_{sample} is the volume of the sample added.
 - D is the sample dilution factor.

A diagram of the experimental workflow is presented below.



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Caption: Workflow for the Glutathione S-Transferase (GST) activity assay.

Safety and Handling

2-Chloro-1,4-dinitrobenzene and its isomers are hazardous substances and must be handled with appropriate precautions.

- Hazards: These compounds are toxic if swallowed, in contact with skin, or if inhaled.[11]
They can cause skin irritation and may cause an allergic skin reaction. Prolonged or repeated exposure may cause damage to organs. They are also very toxic to aquatic life with long-lasting effects.[11]
- Handling:
 - Work in a well-ventilated area, preferably under a chemical fume hood.
 - Avoid breathing dust, fumes, or vapors.
 - Avoid contact with skin, eyes, and clothing.
 - Do not eat, drink, or smoke when using this product.
- Personal Protective Equipment (PPE):
 - Wear protective gloves, protective clothing, and eye/face protection (safety glasses and face shield).
 - If dust is generated, respiratory protection is required.[12]
- First Aid:
 - If Swallowed: Immediately call a poison center or doctor. Rinse mouth.
 - If on Skin: Wash with plenty of soap and water. Remove contaminated clothing immediately.[13]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]
- Storage: Store in a tightly closed container in a dry, well-ventilated place. Store locked up.
[12]

Always consult the material safety data sheet (MSDS) before handling this chemical.

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